Cas no 2171423-89-3 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
- EN300-1486707
- 2171423-89-3
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- インチ: 1S/C24H28N2O5/c1-4-21(22(27)25-15(3)14(2)23(28)29)26-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t14?,15?,21-/m0/s1
- InChIKey: DVYTUDKXQNPECH-XFMWISLNSA-N
- ほほえんだ: O(C(N[C@@H](CC)C(NC(C)C(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486707-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1486707-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1486707-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1486707-2.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1486707-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1486707-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1486707-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1486707-0.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1486707-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1486707-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |
2171423-89-3 | 0.25g |
$3099.0 | 2023-06-06 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acidに関する追加情報
Latest Research Insights on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid (CAS: 2171423-89-3)
The compound 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid (CAS: 2171423-89-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid structure, plays a pivotal role in peptide synthesis and drug development. Recent studies have explored its applications in the design of novel therapeutics, particularly in targeting protein-protein interactions and enzyme inhibition. The unique structural features of this compound, including its chiral centers and functional groups, make it a versatile building block for advanced medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid as a key intermediate in the synthesis of protease inhibitors. The research demonstrated that this compound could be effectively incorporated into peptide-based inhibitors targeting viral proteases, showcasing its potential in antiviral drug development. The study employed solid-phase peptide synthesis (SPPS) techniques, highlighting the compound's compatibility with standard peptide coupling reagents and its stability under various reaction conditions.
Further research has focused on the compound's role in improving drug delivery systems. A recent preprint in Bioorganic Chemistry revealed that derivatives of 2171423-89-3 could enhance the cellular uptake of therapeutic peptides by modifying their physicochemical properties. The study utilized molecular dynamics simulations to demonstrate how structural modifications of this compound could optimize membrane permeability while maintaining target specificity. These findings open new avenues for developing more bioavailable peptide therapeutics.
In the context of neurodegenerative diseases, a 2024 publication in ACS Chemical Neuroscience reported the use of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid in designing potential therapeutics for Alzheimer's disease. The research team successfully incorporated this building block into β-sheet breaker peptides, which showed promising results in inhibiting amyloid-β aggregation in vitro. The study's molecular modeling data suggested that the compound's branched alkyl side chains contribute to enhanced binding affinity with amyloid peptides.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes for 2171423-89-3. A technical report from a leading pharmaceutical manufacturer detailed an improved synthetic route that increases yield by 35% while reducing environmental impact through greener solvent systems. This development is particularly significant for scaling up production while maintaining the high purity standards required for pharmaceutical applications.
Ongoing clinical research is exploring the therapeutic potential of compounds derived from 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid in oncology. Preliminary results from phase I trials suggest that peptide-drug conjugates incorporating this building block exhibit favorable pharmacokinetic profiles with reduced off-target effects. Researchers are particularly encouraged by the compound's ability to maintain structural integrity in biological systems while allowing for controlled drug release at target sites.
As the field of peptide therapeutics continues to expand, 2171423-89-3 remains a compound of significant interest due to its versatile applications and well-characterized properties. Future research directions may focus on exploring its use in mRNA display technologies, developing novel antibiotic peptides, and creating more sophisticated drug delivery platforms. The compound's established synthetic accessibility and structural flexibility position it as a valuable tool for addressing current challenges in drug discovery and development.
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